D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
Description
Structural Composition
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are nonionic surfactants comprising a hydrophilic oligosaccharide headgroup (derived from D-glucopyranose) and hydrophobic alkyl chains (C8–C10). The oligomeric nature arises from glycosidic linkages between 1–5 glucose units, with an average degree of polymerization (DP) ranging from 1.3 to 1.8. The alkyl chains are typically linear or slightly branched, attached via β-glycosidic bonds to the anomeric carbon (C1) of the glucose units.
The molecular formula varies depending on the alkyl chain length (C8 or C10) and DP. For example, a C8-alkyl monoglucoside corresponds to $$ \text{C}{14}\text{H}{28}\text{O}6 $$, while a C10-alkyl diglucoside corresponds to $$ \text{C}{22}\text{H}{42}\text{O}{11} $$. Industrial synthesis via the Fischer glycosylation method produces a statistical mixture of mono-, di-, and oligoglucosides, as shown in Table 1.
Table 1: Structural characteristics of this compound
The surfactant’s amphiphilic structure enables micelle formation in aqueous solutions, with critical micelle concentrations (CMC) as low as 0.0104 wt% for C8-alkyl variants.
Nomenclature and IUPAC Designation
The systematic IUPAC name for the monomeric form is decyl β-D-glucopyranoside (for C10 chains) or octyl β-D-glucopyranoside (for C8 chains). For oligomeric mixtures, the name expands to oligomeric D-glucopyranosyl alkyl (C8-10) glycosides , reflecting the variable chain lengths and polymerization degrees.
CAS registry numbers include:
Trivial names such as alkyl polyglucosides (APG) or caprylyl/capryl glucoside are commonly used in industrial contexts.
Isomerism and Stereochemical Variants
The compound exhibits three types of isomerism:
- Stereoisomerism : The glycosidic bond can adopt α- or β-configurations at the anomeric carbon (C1). Industrial Fischer synthesis favors β-anomers due to thermodynamic control.
- Positional isomerism : Glycosidic linkages may occur at C1→C4 or C1→C6 positions, creating structural diversity in the oligosaccharide headgroup.
- Chain-length isomerism : The alkyl group varies between C8 (caprylyl) and C10 (capryl), with mixtures common in commercial products.
Table 2: Isomeric forms of this compound
Analytical techniques like $$ ^1\text{H} $$-NMR and LC-MS resolve these isomers. For instance, $$ ^1\text{H} $$-NMR distinguishes α- and β-anomers via characteristic proton shifts at C1 (δ 4.8–5.5 ppm for α; δ 4.3–4.6 ppm for β).
Properties
CAS No. |
161074-97-1 |
|---|---|
Molecular Formula |
C9H11NO4 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
These glycosides exhibit unique chemical properties due to their structure, which includes hydrophobic alkyl chains and hydrophilic glucose moieties. The primary mechanism of action involves reducing surface tension at the interface between different phases (e.g., oil and water). This property facilitates the formation of stable emulsions or micelles, which is essential in many applications.
Chemistry
- Surfactants : D-Glucopyranose oligomers are utilized as surfactants in various chemical processes such as emulsification, solubilization, and stabilization of colloidal systems. Their ability to lower surface tension makes them effective in formulations for paints, coatings, and industrial cleaning agents.
Biology
- Cell Lysis and Protein Extraction : These compounds are employed in laboratory protocols for cell lysis and protein extraction due to their mild and non-denaturing properties. They help maintain protein stability during extraction processes.
Medicine
- Drug Delivery Systems : Research is ongoing into the use of these glycosides in drug delivery systems. Their biocompatibility allows them to form micelles that encapsulate drugs, enhancing solubility and bioavailability.
Industry
- Personal Care Products : D-Glucopyranose oligomers are widely used in the formulation of shampoos, soaps, and detergents due to their excellent cleaning and foaming properties. They serve as effective emulsifiers that improve product texture and performance.
Research indicates that D-glucopyranose oligomers exhibit significant biological activities:
- Antioxidant Properties : These compounds can scavenge free radicals, reducing oxidative stress in biological systems. This activity is relevant for preventing cellular damage associated with chronic diseases such as cancer and diabetes.
- Anti-inflammatory Effects : Studies have shown that these glycosides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Toxicological Profile
D-glucopyranose oligomers have a favorable toxicological profile:
| Toxicity Parameter | Result |
|---|---|
| Acute Oral Toxicity | Low |
| Dermal Toxicity | Low |
| No Observed Adverse Effect Level (NOAEL) | 250 mg/kg/day |
These findings suggest that while they may act as irritants at higher concentrations, they are generally safe for use in various applications.
Case Studies
- Personal Care Products : A study highlighted the effectiveness of D-glucopyranose oligomers in shampoos where they improved foaming properties while maintaining low irritation potential on skin.
- Pharmaceutical Formulations : Research demonstrated that these glycosides could enhance the solubility of poorly soluble drugs when used as excipients in formulations.
- Environmental Impact : Studies have confirmed the biodegradability of these compounds in aquatic environments, indicating their suitability as environmentally friendly alternatives to conventional surfactants.
Mechanism of Action
The primary mechanism of action of D-Glucopyranose, oligomeric, C8-10-alkyl glycosides is their ability to reduce surface tension at the interface between different phases (e.g., oil and water). This is achieved through the alignment of the hydrophobic alkyl chains with the hydrophobic phase and the hydrophilic glucose moieties with the aqueous phase. This alignment reduces the energy required to mix the phases, leading to the formation of stable emulsions or micelles .
Molecular Targets and Pathways:
Cell Membranes: These compounds can interact with cell membranes, leading to increased permeability and facilitating the extraction of intracellular components.
Proteins: They can interact with proteins, stabilizing them in solution and preventing aggregation.
Comparison with Similar Compounds
Structural and Functional Differences
Alkyl glycosides vary primarily in alkyl chain length, which influences solubility, surface activity, and application suitability. Key analogs include:
Key Observations:
- Solubility : Shorter chains (C8-10) enhance water solubility, making them suitable for liquid detergents and personal care products. Longer chains (C12-14) are better for viscous formulations like shampoos .
- Foaming : C12-14 analogs produce denser, more stable foam compared to C8-10, which is preferred in cosmetics .
- Skin Compatibility : C8-10 exhibits moderate skin irritation (H315) and severe eye damage (H318), while C12-14 shows milder effects .
Toxicity and Environmental Impact
Insights:
Biological Activity
D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are non-ionic surfactants derived from glucose and fatty alcohols. These compounds exhibit a range of biological activities that make them valuable in various applications, particularly in the fields of personal care, pharmaceuticals, and environmental science. This article explores their biological activity, mechanisms of action, safety profiles, and potential therapeutic applications.
This compound are synthesized primarily through two methods:
- Direct Glycosylation : This method involves the reaction of C8-10 fatty alcohols with glucose in the presence of an acidic catalyst.
- Transglycosylation : A two-step process that allows for the modification of the glycoside structure.
These compounds are characterized by their excellent biodegradability and low toxicity, making them environmentally friendly alternatives to traditional surfactants.
The primary mechanism of action for D-Glucopyranose oligomers involves their ability to reduce surface tension between different phases (e.g., oil and water). This is achieved through the alignment of hydrophobic alkyl chains with the hydrophobic phase and hydrophilic glucose moieties with the aqueous phase. This alignment facilitates the formation of stable emulsions or micelles.
Molecular Targets
- Cell Membranes : These compounds can increase membrane permeability, aiding in the extraction of intracellular components.
- Proteins : They stabilize proteins in solution and prevent aggregation, which is beneficial in various biochemical applications.
Antioxidant Properties
Research indicates that D-glucopyranose oligomers possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and diabetes .
Anti-inflammatory Effects
Studies have demonstrated that these glycosides can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways, suggesting potential therapeutic roles in conditions characterized by chronic inflammation .
Toxicological Profile
According to toxicity studies, D-glucopyranose oligomers exhibit low acute oral and dermal toxicity. The No Observed Adverse Effect Level (NOAEL) has been established at 250 mg/kg/day based on subchronic studies in rats. However, they may act as irritants at higher concentrations .
| Toxicity Parameter | Result |
|---|---|
| Acute Oral Toxicity | Low |
| Dermal Toxicity | Low |
| NOAEL | 250 mg/kg/day |
Applications in Industry
D-glucopyranose oligomers are widely used as surfactants in personal care products like shampoos and lotions due to their effective cleaning and foaming properties. They also serve as emulsifiers in food products and pharmaceuticals, enhancing texture and stability .
Case Studies
- Pharmaceutical Applications : In drug formulation studies, D-glucopyranose oligomers have been investigated for their ability to enhance drug solubility and bioavailability. Their non-toxic nature makes them suitable excipients in various formulations.
- Environmental Impact : Research has shown that these glycosides degrade rapidly in the environment, breaking down into benign products such as glucose and alcohols within days to weeks. This rapid degradation reduces the risk of long-term ecological impacts .
Preparation Methods
Reaction Mechanism
The direct glycosylation method involves the acid-catalyzed reaction of glucose with C8-10 fatty alcohols (e.g., octanol, decanol) to form alkyl glycosides. The process proceeds via Fischer glycosylation , where the anomeric hydroxyl group of glucose reacts with the alcohol under acidic conditions, yielding a mixture of α- and β-anomers. The reaction is equilibrium-driven, requiring excess alcohol or dehydration to favor product formation.
Procedure and Conditions
A representative protocol involves:
-
Mixing glucose (1 mol) with C8-10 fatty alcohols (3–5 mol) in a reactor.
-
Adding p-toluenesulfonic acid (0.5–1.0 wt%) as a catalyst.
-
Heating the mixture to 90–110°C under vacuum (4000 Pa) to remove water, shifting equilibrium toward glycoside formation.
-
Neutralizing the catalyst with NaOH post-reaction and recovering unreacted alcohol via distillation.
Key parameters affecting yield and oligomer distribution:
| Parameter | Optimal Range | Effect on Product |
|---|---|---|
| Temperature | 90–110°C | Higher temps accelerate reaction |
| Catalyst concentration | 0.5–1.0 wt% | Excess acid causes degradation |
| Reaction time | 1.5–2.5 hours | Prolonged time increases oligomers |
This method achieves ≥93.5% yield of a 65% active glycoside solution after purification.
Enzymatic Synthesis via Reverse Hydrolysis
Enzymatic Catalysis
β-Glucosidases (e.g., from almond or apricot kernel meal) catalyze the condensation of glucose and alcohols in aqueous-organic biphasic systems. Unlike chemical methods, enzymatic synthesis offers stereoselectivity for β-anomers and avoids harsh conditions.
Two-Step Transglycosidation
-
Reverse Hydrolysis : Glucose and alcohol are incubated with β-glucosidase at pH 5.0 and 50–70°C , forming monomeric glycosides.
-
Oligomerization : Prolonged reaction times (7 days) or secondary enzymatic steps extend glycoside chains, yielding oligomers.
Case Study :
Advantages and Limitations
| Advantage | Limitation |
|---|---|
| Mild conditions (pH 5, 50–70°C) | Low reaction rates (days vs. hours) |
| High β-selectivity | Enzyme cost and stability issues |
Stereoselective Glycosylation with Activating Agents
Phthalic Anhydride/Triflic Anhydride System
This method enables one-pot synthesis of stereochemically pure glycosides:
-
Activation : Glucose reacts with phthalic anhydride in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form glycosyl phthalates.
-
Glycosylation : Addition of triflic anhydride (Tf₂O) generates reactive glycosyl triflates, which couple with alcohols at −78°C .
Example :
Key Innovations
-
Temperature control : Low temps (−78°C) suppress side reactions.
-
Catalyst system : DBU/Tf₂O enhances leaving group ability, improving coupling efficiency.
Industrial-Scale Production
Continuous-Flow Reactors
Large-scale production employs continuous-flow systems to maintain consistent temperature and pressure:
Economic and Environmental Considerations
| Factor | Industrial Practice |
|---|---|
| Catalyst recycling | Acidic resins reused for 10+ cycles |
| Byproduct management | Distillation recovers 95% alcohol |
| Energy consumption | 15–20 kWh per kg product |
Comparative Analysis of Methods
| Method | Yield | β-Selectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct glycosylation | 90–95% | Low (α/β mix) | High | Moderate (acid waste) |
| Enzymatic | 30–40% | High (β-only) | Low | Low |
| Stereoselective | 60–75% | High (β-only) | Moderate | High (solvent use) |
Q & A
Q. What are the standard synthetic routes for producing D-Glucopyranose, oligomeric, C8-10-alkyl glycosides, and how do reaction conditions influence product distribution?
Methodological Answer: Two primary methods are used:
- Direct Glycosylation : Reacting C8-10 fatty alcohols with glucose in the presence of acidic catalysts (e.g., H₂SO₄) under controlled temperature (80–120°C) and anhydrous conditions. This method favors monomeric glycosides but can yield oligomers with extended reaction times .
- Transglycosylation : A two-step process involving initial glycoside synthesis followed by oligomerization using enzymatic or chemical catalysts (e.g., β-glucosidases). This allows better control over oligomer chain length but requires precise pH (4–6) and temperature (50–70°C) optimization .
Key Factors : Catalyst type, solvent polarity, and reaction time significantly affect oligomerization degree. For reproducibility, use HPLC or MALDI-TOF to monitor product distribution .
Q. What analytical techniques are recommended for characterizing purity and structural features of C8-10-alkyl glycosides?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Resolves oligomer distributions and identifies alkyl chain lengths. Electrospray ionization (ESI) in positive ion mode is optimal for glycoside detection .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms anomeric configuration (α/β) and alkyl chain substitution patterns. Use D₂O or DMSO-d₆ as solvents .
- Surface Tension Measurements : Determines critical micelle concentration (CMC) to assess surfactant efficacy. Conduct at 25°C using a tensiometer .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles (e.g., skin irritation vs. low dermal toxicity)?
Methodological Answer: Discrepancies often arise from concentration-dependent effects and test models:
- In Vitro vs. In Vivo : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) for irritation screening, followed by in vivo OECD 404 tests at varying concentrations (10–250 mg/kg) .
- Data Harmonization : Cross-reference studies using standardized protocols (e.g., GHS classification criteria). For example, while C8-10-alkyl glycosides show low systemic toxicity (NOAEL = 250 mg/kg/day), high concentrations (>5%) may cause transient irritation due to surfactant action on lipid membranes .
Q. What experimental designs optimize biodegradability assessments for environmental impact studies?
Methodological Answer:
- OECD 301 Tests : Measure biodegradation in aqueous media over 28 days. Use activated sludge inoculum and monitor CO₂ evolution (301B) or dissolved organic carbon (301D). C8-10-alkyl glycosides typically achieve >80% degradation within 10 days, meeting OECD criteria .
- Aquatic Toxicity Screening : Conduct 48-hr Daphnia magna immobilization assays (EC₅₀ ~20 ppm) and 72-hr algal growth inhibition tests (NOEC ~5.7 mg/L). Compare with C12-14 analogs to assess chain-length-dependent toxicity .
Q. How do alkyl chain length (C8-10 vs. C12-14) and oligomerization degree affect micelle formation and drug encapsulation efficiency?
Methodological Answer:
- Critical Micelle Concentration (CMC) : Measure via pyrene fluorescence. C8-10 glycosides have higher CMC (0.1–1 mM) than C12-14 analogs (0.01–0.1 mM), reducing stability but improving biocompatibility .
- Drug Loading : Use dialysis or solvent evaporation to encapsulate hydrophobic drugs (e.g., curcumin). C8-10 oligomers (DP=2–4) enhance solubility 5–10× compared to monomers, as shown by UV-Vis spectroscopy .
Data Contradiction Analysis
Q. Conflicting reports on ocular irritation: How to reconcile "low toxicity" with "serious eye damage" classifications?
Resolution Strategy:
- Concentration Thresholds : GHS classifies C8-10-alkyl glycosides as H318 ("serious eye damage") at >1% concentrations due to surfactant-induced corneal erosion. Below 0.5%, irritation is negligible .
- Test Models : Isolated rabbit cornea assays (OECD 437) overpredict toxicity compared to human cell-based assays (EpiOcular™). Use tiered testing: in vitro first, followed by in vivo confirmations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
